molecular formula C14H15NO3S B4891087 N-allyl-4-methoxy-1-naphthalenesulfonamide

N-allyl-4-methoxy-1-naphthalenesulfonamide

Cat. No. B4891087
M. Wt: 277.34 g/mol
InChI Key: OMALZUVKNJLSIL-UHFFFAOYSA-N
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Description

N-allyl-4-methoxy-1-naphthalenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields. In

Mechanism of Action

The mechanism of action of N-allyl-4-methoxy-1-naphthalenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and histone deacetylase. It has also been shown to modulate the activity of various signaling pathways such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
N-allyl-4-methoxy-1-naphthalenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to modulate the activity of various enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-4-methoxy-1-naphthalenesulfonamide in lab experiments include its ease of synthesis, its stability, and its potential as a building block for the synthesis of novel materials. The limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-allyl-4-methoxy-1-naphthalenesulfonamide. One direction is to further explore its potential as a drug candidate for the treatment of various diseases. Another direction is to study its potential as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-allyl-4-methoxy-1-naphthalenesulfonamide involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with allylamine. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

N-allyl-4-methoxy-1-naphthalenesulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes. In materials science, it has been studied for its potential as a building block for the synthesis of novel materials.

properties

IUPAC Name

4-methoxy-N-prop-2-enylnaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-10-15-19(16,17)14-9-8-13(18-2)11-6-4-5-7-12(11)14/h3-9,15H,1,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMALZUVKNJLSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-prop-2-enylnaphthalene-1-sulfonamide

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